N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

This cyclopropyl-substituted 1-sulfonylindole acetamide delivers a conformationally constrained scaffold crucial for SAR campaigns targeting soluble adenylyl cyclase (sAC). Unlike the methoxypropyl analog (CAS 946246-51-1), the cyclopropyl group confers distinct metabolic stability and lipophilicity profiles—researchers must verify batch-specific analytical certificates for functional comparisons. Ideal as a starting point for patent-navigable sAC inhibitor libraries outside pyrimidine chemotypes. Order ≥95% purity building block now.

Molecular Formula C19H17FN2O3S
Molecular Weight 372.41
CAS No. 946224-17-5
Cat. No. B2585558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide
CAS946224-17-5
Molecular FormulaC19H17FN2O3S
Molecular Weight372.41
Structural Identifiers
SMILESC1CC1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H17FN2O3S/c20-13-5-9-15(10-6-13)26(24,25)18-11-22(12-19(23)21-14-7-8-14)17-4-2-1-3-16(17)18/h1-6,9-11,14H,7-8,12H2,(H,21,23)
InChIKeyKHKMGIFFJVBVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide (CAS 946224-17-5): Procurement-Grade Indole Sulfonyl Acetamide


N-Cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide (CAS 946224-17-5) is a synthetic indole derivative characterized by a C3-(4-fluorobenzenesulfonyl) group on the indole core and an N-cyclopropylacetamide side chain at the N1 position. With a molecular formula of C19H17FN2O3S and a molecular weight of 372.41 g/mol, it belongs to the 1-sulfonylindole acetamide chemotype, a scaffold known to interact with soluble adenylyl cyclase (sAC, ADCY10) . The compound is primarily offered as a research-grade building block (typical purity ≥95%) for medicinal chemistry and drug discovery applications .

Procurement Risk: Why Generic Indole Sulfonyl Analogs Cannot Replace N-Cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide


Within the 1-sulfonylindole acetamide chemical series, minor structural modifications at the N1-acetamide side chain can profoundly alter biological activity profiles. For example, the closely related analog 2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide (CAS 946246-51-1) differs only in its N-substituent (methoxypropyl vs. cyclopropyl), yet this single change significantly impacts lipophilicity (XLogP3: 2.6 vs. a predicted lower value for the cyclopropyl analog), hydrogen bonding capacity, and topological polar surface area [1]. The cyclopropyl group of the target compound is expected to confer distinct conformational constraints and metabolic stability compared to linear alkyl ether side chains, meaning in-class compounds cannot be assumed to be functionally interchangeable without direct comparative data [2]. Users procuring this compound for SAR studies must therefore verify batch-specific analytical certificates rather than relying on class-level assumptions.

Quantitative Differentiation Evidence for N-Cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide


Structural Differentiation: Cyclopropyl vs. Methoxypropyl Side Chain Physicochemical Profile

The N-cyclopropyl side chain of the target compound (MW 372.41) provides a smaller, conformationally constrained substitution compared to the N-(3-methoxypropyl) analog CAS 946246-51-1 (MW 404.46). The methoxypropyl analog exhibits a calculated XLogP3 of 2.6 and a topological polar surface area (TPSA) of 85.8 Ų [1]. Although experimentally determined values for the target compound are not publicly available, the replacement of the methoxypropyl group with a cyclopropyl ring is predicted to reduce both lipophilicity and TPSA, potentially improving aqueous solubility and altering membrane permeability characteristics [1]. This differentiation is critical for researchers optimizing ADME properties within the 1-sulfonylindole series.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Class-Level Evidence: 1-Sulfonylindole Chemotype as a Privileged Scaffold for sAC Inhibition

The 1-sulfonylindole scaffold is established in the patent literature as a pharmacophore for soluble adenylyl cyclase (sAC, ADCY10) inhibition. Patent WO2006032541A1, filed by Bayer Schering Pharma, explicitly claims indole derivatives bearing N1-arylsulfonyl and C3-substitution patterns as sAC inhibitors for therapeutic applications including contraception and cardiovascular disease [1]. The target compound contains both the critical 4-fluorobenzenesulfonyl group at the indole C3 position and an N1-acetamide extension, positioning it squarely within this patented pharmacophore space. In contrast, optimized sAC inhibitors such as TDI-10229 (biochemical IC50 = 195 nM) and TDI-11861 (biochemical IC50 ≈ 7 nM) represent structurally distinct chemotypes (pyrimidine-based) [2], highlighting that the indole sulfonyl series offers an alternative chemical starting point for sAC drug discovery with potentially different selectivity and off-target profiles.

Soluble Adenylyl Cyclase sAC Inhibition Indole Pharmacology

Comparative Assessment Against Known sAC Inhibitors: Allosteric vs. Orthosteric Potential

The target compound's indole sulfonyl structure lacks the bicarbonate-binding-site-targeting features of the allosteric sAC inhibitor LRE1 (IC50 = 3.3 µM in RF-MSS assays) . While LRE1 binds to the bicarbonate activator binding site via a unique allosteric mechanism, indole sulfonyl derivatives such as those described in WO2006032541A1 are proposed to act through a different, likely orthosteric or alternative allosteric binding mode [1]. This mechanistic distinction is important for researchers studying sAC regulation: the target compound may not exhibit the same bicarbonate-dependent inhibition kinetics as LRE1, potentially offering a complementary tool for dissecting sAC signaling pathways.

Allosteric Inhibition sAC Biology Mechanism of Action

Off-Target Selectivity Potential: Chemotype Distinctiveness from Transmembrane AC Modulators

A critical differentiator for sAC-targeted research compounds is selectivity over transmembrane adenylyl cyclases (tmACs; AC1-9). The established sAC inhibitor TDI-10229 demonstrates selectivity for sAC over tmACs AC1-3, -5, -8, and -9 at 10 µM [1]. The indole sulfonyl chemotype represented by the target compound has been claimed in patents specifically as a sAC inhibitor scaffold [2], suggesting the potential for sAC selectivity. However, no direct selectivity data exist for this specific compound. Researchers procuring this compound for sAC-related studies should independently verify selectivity against relevant tmAC isoforms in their experimental systems.

Selectivity Transmembrane Adenylyl Cyclase Drug Discovery

Structural Uniqueness: Cyclopropyl Conformational Lock as a Metabolic Stability Determinant

The N-cyclopropyl group on the acetamide side chain introduces a key structural feature: a small-ring conformational constraint not present in analogs bearing linear alkyl substituents such as the N-(3-methoxypropyl) derivative (CAS 946246-51-1) or N-tosyl-indole compounds [1]. Cyclopropyl groups are widely used in medicinal chemistry to reduce oxidative metabolism at adjacent positions and to lock bioactive conformations. In contrast, the methoxypropyl side chain introduces additional hydrogen bond acceptor capacity and greater rotational freedom (8 rotatable bonds vs. predicted fewer for the cyclopropyl analog) [1]. This structural divergence may translate into differential metabolic stability and target binding kinetics, making the cyclopropyl compound a distinct chemical probe for SAR exploration.

Metabolic Stability Cyclopropyl Group Drug Design

Optimal Application Scenarios for N-Cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide (CAS 946224-17-5)


Structure-Activity Relationship (SAR) Studies on Indole-Based sAC Inhibitors

This compound is best suited as a starting scaffold or comparator in SAR campaigns exploring the 1-sulfonylindole chemotype for soluble adenylyl cyclase (sAC) inhibition, as claimed in patent WO2006032541A1 [1]. Its cyclopropyl side chain provides a conformationally constrained variant for direct comparison with linear N-substituted analogs such as CAS 946246-51-1. Researchers should establish their own IC50 values against recombinant sAC before drawing conclusions about potency relative to known inhibitors like TDI-10229.

Chemical Probe Development for Intracellular cAMP Signaling Studies

The compound may serve as a precursor for developing fluorescent or biotinylated chemical probes targeting sAC in cellular assays. However, given the absence of selectivity data against transmembrane adenylyl cyclases, users must independently validate that any observed cAMP modulation is sAC-specific and not confounded by tmAC inhibition [1].

Physicochemical Property Optimization in Lead Discovery Programs

The cyclopropyl group is a well-recognized structural motif for improving metabolic stability while maintaining low molecular weight (372.41 Da). Medicinal chemists can use this compound as a reference point for comparing the impact of N-substituent variations on logP, solubility, and microsomal stability within the 1-sulfonylindole acetamide series, benchmarking against the methoxypropyl analog (CAS 946246-51-1, MW 404.46, XLogP3 2.6) [1].

Intellectual Property Diversification in sAC-Targeted Drug Discovery

For organizations seeking to develop sAC inhibitors outside the crowded pyrimidine-based chemical space (e.g., TDI-10229, TDI-11861), the indole sulfonyl scaffold represents a structurally distinct alternative. The target compound can serve as a tangible starting point for constructing a proprietary compound library, provided that patent landscapes including WO2006032541A1 are carefully navigated [1].

Quote Request

Request a Quote for N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.